Boldenone

Aromatization Estrogen conversion CYP19A1

Boldenone (1,4-androstadiene-17β-ol-3-one; RU-18761) is distinguished from testosterone by Δ1-dehydrogenation at the A-ring, conferring unique aromatase resistance (~50% of testosterone), poor 5α-reductase substrate characteristics, and a diagnostic 17α-epimer metabolite signature essential for forensic residue surveillance. As a DEA Schedule III controlled substance, this ≥98% reference standard is restricted to ISO/IEC 17025-accredited laboratories and research institutions for LC-MS/MS and GC-C-IRMS method validation. The 14-day elimination half-life of its undecylenate ester formulation makes it the preferred long-acting anabolic reference for equine and bovine pharmacokinetic studies. Not for human or veterinary administration.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 846-48-0
Cat. No. B1667361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoldenone
CAS846-48-0
Synonyms1,4-androstadiene-17-beta-ol-3-one
17alpha-boldenone
17beta-boldenone
17beta-hydroxyandrosta-1,4-diene-3-one
boldenone
dehydrotestosterone
dehydrotestosterone, (17alpha)-isomer
delta1-testosterone
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1
InChIKeyRSIHSRDYCUFFLA-DGGYFRSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boldenone (CAS 846-48-0): Chemical Identity and Baseline Pharmacological Profile for Scientific Sourcing


Boldenone (1,4-androstadiene-17β-ol-3-one; developmental code RU-18761) is a synthetic anabolic-androgenic steroid (AAS) structurally derived from testosterone via Δ1-dehydrogenation at the A-ring [1]. This single structural modification—the introduction of a conjugated double bond between carbons 1 and 2—constitutes the principal chemical basis for its divergence from the parent compound testosterone in receptor binding kinetics, enzymatic metabolism, and resultant biological activity [2]. Boldenone exists predominantly as the 17β-hydroxyl epimer and is formulated almost exclusively as the undecylenate ester (boldenone undecylenate) for sustained-release intramuscular administration in veterinary medicine [3]. Its primary therapeutic and performance-enhancement applications have historically been in equine practice and food-producing animal growth promotion, though regulatory prohibitions in most jurisdictions have curtailed its legal use to narrow veterinary indications [4].

Why Boldenone Cannot Be Interchanged with Testosterone, Nandrolone, or Stanozolol in Experimental and Veterinary Protocols


The assumption that anabolic-androgenic steroids within the same therapeutic class are functionally interchangeable is contradicted by well-documented divergent pharmacokinetic and metabolic signatures across these agents. Boldenone's Δ1-unsaturation fundamentally alters its susceptibility to aromatase (CYP19A1)-mediated estrogen conversion and 5α-reductase-mediated activation relative to testosterone, yielding distinct estrogenic/androgenic side-effect profiles and tissue-specific anabolic partitioning that cannot be replicated by simply dose-adjusting nandrolone or stanozolol [1]. Furthermore, the substantial variation in elimination half-life among veterinary AAS agents—from stanozolol's 82.1 h to boldenone undecylenate's 14-day depot half-life—precludes any straightforward substitution without extensive protocol revalidation and altered withdrawal-period scheduling [2]. In residue surveillance and doping control contexts, the unique urinary and fecal metabolite fingerprints of boldenone (including the diagnostic 17α-boldenone epimer) are wholly distinct from those of nandrolone, testosterone, or their respective synthetic analogues, rendering generic analytical methods inadequate and mandating compound-specific detection strategies [3].

Quantitative Differentiation Evidence: Boldenone Versus Testosterone, Stanozolol, and Nandrolone


Aromatization Rate: Boldenone Exhibits Approximately 50% Lower Estrogen Conversion than Testosterone

Boldenone undergoes aromatization to estradiol at a rate approximately 50% that of testosterone under equivalent enzymatic conditions [1]. This reduced estrogenic conversion is attributable to the Δ1 double bond in the A-ring, which sterically and electronically modulates the compound's interaction with the aromatase (CYP19A1) enzyme active site. The clinical consequence is a substantially attenuated estrogenic side-effect profile—including reduced gynecomastia incidence and lower water/salt retention—compared with testosterone at equipotent anabolic dosing [2]. In contrast, nandrolone exhibits an even lower aromatization rate estimated at approximately 20% of testosterone, positioning boldenone as an intermediate-aromatizing agent between testosterone (high) and nandrolone (low) [3].

Aromatization Estrogen conversion CYP19A1 Estradiol Gynecomastia Water retention

Elimination Half-Life: Boldenone Undecylenate Demonstrates 14-Day Depot Half-Life Versus Stanozolol's 82.1-Hour Terminal Half-Life in Equine Pharmacokinetics

In a controlled equine pharmacokinetic study administering boldenone (1.1 mg/kg i.m.) and stanozolol (0.55 mg/kg i.m.) with plasma sampling extending to 64 days post-administration, boldenone exhibited a median elimination half-life (t1/2e) of 123.0 h, whereas stanozolol demonstrated a substantially shorter median t1/2e of 82.1 h [1]. Peak mean plasma concentrations (Cmax) also differed markedly: boldenone achieved 1127.8 pg/mL, compared with 4118.2 pg/mL for stanozolol. The area under the plasma concentration–time curve (AUC) was 274.8 ng·h/mL for boldenone and 700.1 ng·h/mL for stanozolol. These data reflect the distinct release kinetics of boldenone's undecylenate ester depot formulation versus stanozolol's aqueous suspension [2]. For boldenone undecylenate in humans, the depot elimination half-life is estimated at 14 days (336 h) following intramuscular injection, conferring an exceptionally prolonged duration of action compared with shorter-acting AAS agents [3].

Pharmacokinetics Elimination half-life Equine Withdrawal period Depot formulation Sustained release

5α-Reductase Substrate Specificity: Boldenone Demonstrates Poor Conversion to 5α-Dihydroboldenone Relative to Testosterone's Efficient Activation to DHT

Boldenone serves as a poor substrate for the 5α-reductase enzyme in human tissues, in stark contrast to testosterone, which undergoes efficient 5α-reduction to the substantially more potent androgen dihydrotestosterone (DHT) [1]. The Δ1 double bond in boldenone's A-ring sterically hinders 5α-reductase binding, resulting in minimal production of 5α-dihydroboldenone (1-testosterone) in vivo; instead, the compound is preferentially metabolized via the 5β-reductase pathway to 5β-dihydroboldenone, a metabolite with negligible androgenic activity [2]. Consequently, in androgen-sensitive tissues with high 5α-reductase expression—including the prostate, scalp hair follicles, and skin—boldenone's androgenic activity remains substantially lower than testosterone's DHT-mediated effects [3]. This enzymatic selectivity translates to reduced androgenic adverse effects, including lower incidence of acne, androgenic alopecia, and prostatic hypertrophy, relative to testosterone at comparable anabolic doses.

5α-reductase Dihydrotestosterone DHT Dihydroboldenone Androgenic potency Tissue selectivity

Androgen Receptor Binding Affinity: Boldenone Exhibits Lower AR Affinity than Testosterone on a Milligram-for-Milligram Basis

Boldenone demonstrates lower binding affinity for the androgen receptor (AR) than testosterone when assessed on a milligram-for-milligram basis [1]. Although boldenone's planar A-ring conformation theoretically enhances AR interaction compared with testosterone's non-planar A-ring, the overall receptor binding profile yields reduced intrinsic potency per unit mass [2]. This property contributes to boldenone's characteristic mild anabolic profile in clinical and veterinary settings, requiring higher milligram dosing to achieve anabolic effects comparable to testosterone. Notably, the lower AR affinity does not preclude meaningful anabolic activity, as boldenone's reduced aromatization and 5α-reduction collectively permit higher cumulative dosing with fewer estrogenic and androgenic adverse events than would be tolerable with testosterone [3].

Androgen receptor Binding affinity AR agonism Potency Milligram-equivalent Receptor pharmacology

Evidence-Based Application Scenarios for Boldenone in Veterinary and Analytical Research Settings


Equine Veterinary Medicine: Sustained Anabolic Support with Extended Dosing Intervals

Boldenone undecylenate's 14-day elimination half-life [1] makes it uniquely suitable for veterinary protocols requiring sustained anabolic support with infrequent intramuscular administration. In equine practice, this pharmacokinetic property is leveraged for long-term management of debilitated horses, convalescence following major surgery, and chronic wasting conditions where daily or weekly injections of shorter-acting AAS agents such as stanozolol (82.1 h t1/2e [2]) would be impractical or impose excessive handling stress. The reduced injection frequency also improves owner/trainer compliance in outpatient equine care settings. However, the prolonged half-life mandates a minimum 120-day withdrawal period prior to competition in regulated racing jurisdictions, a critical operational consideration that directly affects procurement and treatment scheduling decisions [3].

Forensic and Regulatory Toxicology: Distinguishing Endogenous from Exogenous Boldenone Exposure via Metabolite Profiling

Boldenone's unique metabolic fate in cattle—characterized by the diagnostic epimerization to 17α-boldenone and the presence or absence of specific sulfoconjugates—provides the analytical foundation for distinguishing natural endogenous occurrence from illegal exogenous administration in meat-production surveillance programs [4]. Unlike testosterone and nandrolone, whose endogenous background levels complicate doping and residue detection, boldenone's 17α-epimer and the differential sulfoconjugation pattern of 17β-boldenone serve as putative biomarkers of illicit treatment [5]. This compound-specific metabolic signature is exploited in regulatory laboratories using LC-MS/MS and GC-C-IRMS methodologies for confirming AAS abuse in livestock, and the same principles extend to equine anti-doping programs where boldenone's detection window extends several months post-administration [6].

Comparative Endocrinology Research: Investigating Structure-Activity Relationships of Δ1-Modified Androgens

Boldenone's Δ1-unsaturation—the single structural feature distinguishing it from testosterone—enables its use as a model compound in comparative endocrinology research examining the impact of A-ring conjugation on androgen receptor pharmacology, aromatase substrate specificity, and 5α-reductase enzyme kinetics [7]. Studies employing boldenone alongside testosterone, nandrolone (19-nor modification), and stanozolol (17α-alkylated) permit systematic evaluation of how specific molecular modifications alter tissue-selective anabolic/androgenic partitioning and metabolic clearance rates. Boldenone's intermediate aromatization rate (approximately 50% that of testosterone [8]) and poor 5α-reductase substrate characteristics [9] provide a distinct pharmacological profile that contrasts sharply with both high-aromatizing testosterone and low-aromatizing, progestogenic nandrolone, facilitating mechanistic studies of estrogen-mediated feedback in the hypothalamic-pituitary-gonadal axis.

Analytical Method Development and Validation: Boldenone as a Calibration Standard and Quality Control Material

Boldenone reference standards (CAS 846-48-0) are essential for the development, validation, and routine quality control of analytical methods targeting AAS residues in biological matrices. In LC-MS/MS and GC-MS/MS workflows employed by anti-doping laboratories and food safety surveillance programs, certified boldenone material serves as a primary calibration standard for quantifying boldenone and its metabolites (17α-boldenone, boldione/ADD, 6β-hydroxy-17β-boldenone) in equine plasma, bovine urine, and edible tissues [10]. The compound's well-characterized fragmentation pattern and chromatographic retention behavior under reverse-phase HPLC conditions enable robust multi-analyte method development. For procurement officers in accredited testing facilities, boldenone reference material represents a required analytical consumable for maintaining ISO/IEC 17025 compliance in AAS residue analysis, with distinct purity specifications (typically ≥98% as determined by HPLC-UV) that differentiate it from lower-grade research chemicals unsuitable for quantitative calibration purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boldenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.